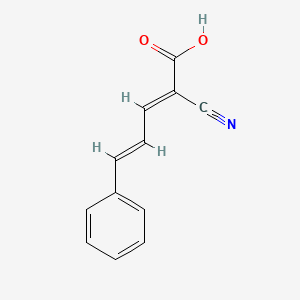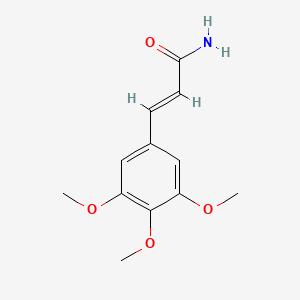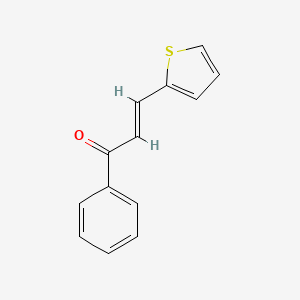
2-Propen-1-one, 1-phenyl-3-(2-thienyl)-
描述
“2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” is a chemical compound with the molecular formula C13H10OS . It has a molecular weight of 214.283 Da . The compound is also known by its IUPAC name, (E)-1-phenyl-3-(2-thienyl)-2-propen-1-one .
Synthesis Analysis
The synthesis of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” involves several precursor compounds such as 2-Acetylthiophene, Benzaldehyde, Thiophene (SIV), Ciprofloxacin H, (1-thiophen-2-y), Acetophenone, and others . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” can be analyzed using its InChI code: 1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a density of 1.195g/cm3, a boiling point of 355.2ºC at 760 mmHg, and a melting point of 76-78ºC . Its flash point is 168.6ºC . The compound’s exact mass is 214.04500 and it has a LogP value of 3.64420 .科学研究应用
Antibacterial Application
- Summary of Application : This compound, also known as a chalcone, has been studied for its antibacterial potential, particularly against Staphylococcus aureus . The increase in microbial resistance has led to the exploration of chalcones as a viable alternative .
- Methods of Application : The antibacterial evaluation involves testing various chalcones, including those with an A ring substituted with R1 hydroxy groups .
- Results : One such compound exhibited an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL and 6.25 μg/mL against certain bacterial strains . These results suggest that chalcones and their derivatives are promising agents for combating the multidrug resistance of S. aureus .
Anticancer Application
- Summary of Application : Chalcones have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
- Methods of Application : The application involves the synthesis of various chalcone derivatives and testing their effects on cancer cells .
- Results : While the results are promising, a full description of toxicity is required for their clinical use as safe drugs for the treatment of cancer .
Antifungal and Antiviral Applications
- Summary of Application : Chalcones have also been studied for their antifungal and antiviral properties .
- Methods of Application : The methods involve testing various chalcone derivatives against different fungal and viral strains .
- Results : The results of these studies are not specified in the source .
Catalytic Transfer Hydrogenation
- Summary of Application : This compound has been used in the study of catalytic transfer hydrogenation (CTH) with palladium on carbon (Pd/C) and formate salts . A full understanding of this process would be useful to such an important class of biomolecules .
- Methods of Application : The application involves the conjugate reduction of 1,3-diphenyl-2-propen-1-one using CTH with formate salts and Pd/C . Experiments varying substrate concentration and reaction pH were performed .
- Results : Deuterated sodium formate was utilized to determine if hydrogen transfer from the formate to palladium is involved in the rate determining step .
Antimicrobial and Anti-allergic Applications
- Summary of Application : Chalcones have been shown to have numerous biological activities, including antimicrobial and anti-allergic properties .
- Methods of Application : The methods involve testing various chalcone derivatives against different microbial strains and allergic reactions .
- Results : The results of these studies are not specified in the source .
Anticancer Applications
- Summary of Application : A novel series of artemisinlcone hybrids showed potent activity against various cancer cell lines .
- Methods of Application : The application involves the synthesis of various chalcone derivatives and testing their effects on cancer cells .
- Results : The compounds showed potent activity against HL-60 (leukemia), Mia PaCa-2 (pancreatic cancer), PC-3 (prostate cancer), LS180 (colon cancer) and HEPG2 (hepatocellular carcinoma) cancer cell lines with a high selectivity index .
安全和危害
属性
IUPAC Name |
(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDOTFTMZJIEM-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | |
CAS RN |
2910-81-8 | |
| Record name | MLS002704251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



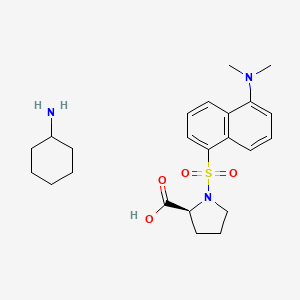
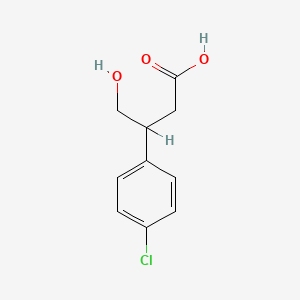
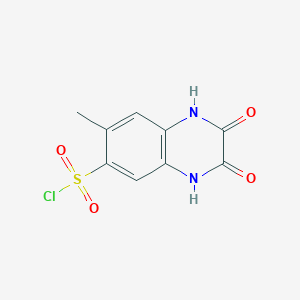
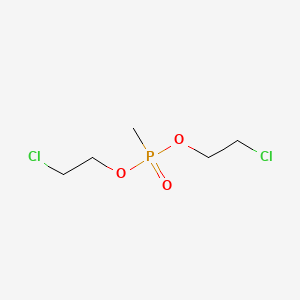
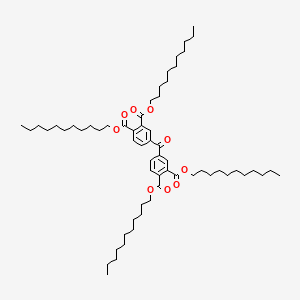
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
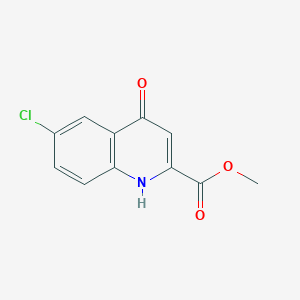
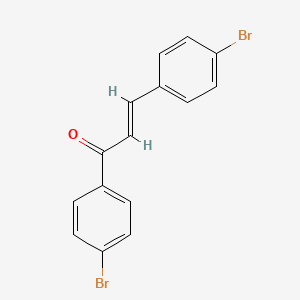
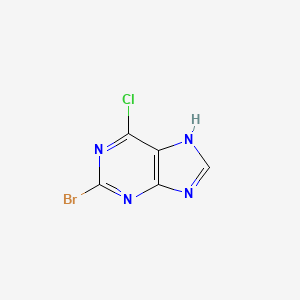
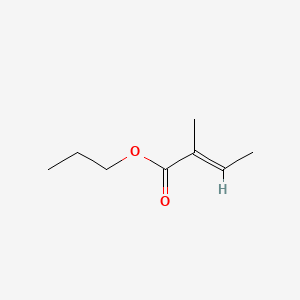
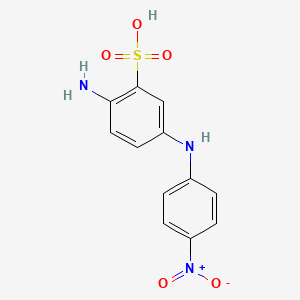
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
